physicochemical properties of 4,6(1H,5H)-Pyrimidinedione
physicochemical properties of 4,6(1H,5H)-Pyrimidinedione
An In-depth Technical Guide to the Physicochemical Properties of 4,6(1H,5H)-Pyrimidinedione
Introduction
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in essential biological molecules and pharmaceuticals. As structural components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are fundamental to the genetic code.[1] Beyond this central role, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of therapeutic agents with activities spanning anti-cancer, anti-viral, and anti-microbial applications.[2][3]
4,6(1H,5H)-Pyrimidinedione, also known as pyrimidine-4,6-dione, represents a foundational member of this chemical class. While not as widely studied as its uracil isomer, its unique structural arrangement offers a versatile platform for synthetic derivatization in drug discovery programs. A comprehensive understanding of its core physicochemical properties is therefore not merely an academic exercise; it is a critical prerequisite for any researcher aiming to exploit this scaffold for the development of novel chemical entities. These properties govern everything from reaction kinetics and purification strategies to formulation, solubility, and ultimately, the pharmacokinetic and pharmacodynamic profile of its derivatives.
This guide provides an in-depth analysis of the structural, physical, and spectroscopic properties of 4,6(1H,5H)-Pyrimidinedione. It consolidates computed data with established analytical principles and furnishes detailed, field-proven experimental protocols to empower researchers in their characterization efforts.
Molecular Identity and Structural Characteristics
Accurate identification is the first step in any chemical investigation. The fundamental identifiers for 4,6(1H,5H)-Pyrimidinedione are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 1H-pyrimidine-4,6-dione | [4] |
| CAS Number | 25286-58-2 | [4] |
| Molecular Formula | C₄H₄N₂O₂ | [4] |
| Molecular Weight | 112.09 g/mol | [4] |
| Exact Mass | 112.027277375 Da | [4] |
| Canonical SMILES | C1C(=O)NC=NC1=O | [4] |
Tautomerism: The Diketo-Enol Equilibrium
A critical feature of 4,6(1H,5H)-Pyrimidinedione is its capacity for tautomerism. The IUPAC name designates the diketo form, but it can exist in equilibrium with its keto-enol tautomer, 6-hydroxypyrimidin-4(5H)-one.[4] This equilibrium is not static; its position is highly sensitive to the molecular environment, particularly the solvent polarity and pH.
The dominance of one tautomer over another has profound implications for the molecule's reactivity, hydrogen bonding capability, and spectroscopic signature. For instance, the enol form introduces an acidic hydroxyl group, altering its pKa and interaction with biological targets compared to the diketo form. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for elucidating the predominant tautomeric form in a given solution.
Caption: Tautomeric equilibrium of 4,6(1H,5H)-Pyrimidinedione.
Computed Physicochemical and Pharmacokinetic Properties
While experimental data is the gold standard, computational models provide valuable initial insights into a molecule's behavior, particularly its lipophilicity and potential for biological membrane transport. These parameters are crucial for guiding drug design and development.
| Computed Property | Value | Significance & Interpretation |
| XLogP3-AA | -0.9 | This negative value indicates the compound is hydrophilic (water-loving) rather than lipophilic. This suggests good solubility in aqueous media but potentially poor passive diffusion across lipid-rich biological membranes.[4] |
| Topological Polar Surface Area (TPSA) | 58.5 Ų | TPSA is a predictor of drug transport properties. A value below 140 Ų is generally associated with good cell permeability. At 58.5 Ų, the molecule has a favorable TPSA for oral bioavailability.[4] |
| Hydrogen Bond Donor Count | 1 | The molecule has one primary hydrogen bond donor (the N-H group).[4] |
| Hydrogen Bond Acceptor Count | 2 | The two carbonyl oxygens (or oxygen and nitrogen in the enol form) act as hydrogen bond acceptors.[4] |
These computed values paint a picture of a polar, hydrophilic molecule, a common characteristic for scaffolds derived from nucleic acid bases.
Spectroscopic Characterization Profile
Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation and purity assessment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact mass of the molecule and to study its fragmentation patterns. For 4,6(1H,5H)-Pyrimidinedione, high-resolution mass spectrometry (HRMS) should confirm the exact mass of 112.027277375 Da.[4] In typical ESI-MS analysis, the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of approximately 113.035. This is confirmed by data for its isomer, uracil, which shows a prominent [M+H]⁺ peak at m/z 113.03508.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity and tautomeric state of the molecule in solution.
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¹H NMR: The proton spectrum is expected to be simple and highly dependent on the dominant tautomer.
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Diketo Form: Would likely show two singlets in a non-exchanging solvent: one for the two equivalent protons of the CH₂ group at C5, and another for the lone proton of the CH group at C2. The N-H protons may appear as a broad singlet, and its position is solvent-dependent.
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Keto-Enol Form: Would show distinct signals, including a vinyl proton signal and the disappearance of the CH₂ signal.
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¹³C NMR: The carbon spectrum provides information on the carbon framework. For the diketo form, one would expect signals for the two carbonyl carbons (C4, C6), the methylene carbon (C5), and the methine carbon (C2). The chemical shifts of C4, C5, and C6 would differ significantly if the enol form predominates.
UV-Vis Spectroscopy
The molecule is expected to exhibit UV absorbance due to the π-electron system of the pyrimidine ring. The wavelength of maximum absorbance (λ_max) will be sensitive to solvent and pH, owing to the tautomeric equilibrium and potential for ionization. A typical analysis would involve scanning from 200-400 nm.
Experimental Characterization Workflow
The following section details standardized protocols for determining the key . Adherence to these methodologies ensures data reproducibility and integrity.
Caption: Standard workflow for physicochemical characterization.
Protocol 1: Aqueous Solubility Determination (OECD 105 Shake-Flask Method)
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Principle: This method determines the saturation solubility of a compound in water or a buffer system by allowing a solution to reach equilibrium with an excess of the solid material.
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Methodology:
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Preparation: Add an excess amount of 4,6(1H,5H)-Pyrimidinedione (e.g., 10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
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Equilibration: Seal the vial and place it in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. Causality Note: A 24-hour period is typically sufficient to ensure equilibrium is reached between the solid and dissolved states. For poorly soluble compounds, 48-72 hours may be necessary.
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Phase Separation: Allow the suspension to settle for 1 hour. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids. Trustworthiness Note: Filtration is a critical step to prevent inflation of the solubility value by suspended microcrystals.
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Quantification: Prepare a series of dilutions of the filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy, against a standard curve prepared with a known concentration of the compound.
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Validation: Visually inspect the original vial to confirm that excess solid material remains, validating that saturation was achieved.
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Protocol 2: Melting Point Determination
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Principle: The melting point is a fundamental indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0 °C).
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Methodology:
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Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
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Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
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Measurement: Heat the sample rapidly to about 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). The range between these two temperatures is the melting range. Expertise Note: A slow heating rate near the melting point is crucial for an accurate determination, as it allows for thermal equilibrium between the sample and the thermometer.
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Protocol 3: Spectroscopic Analysis
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Principle: To obtain an unambiguous structural fingerprint of the compound.
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Methodology:
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Sample Preparation: For NMR, dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity). For MS and UV-Vis, prepare a stock solution in a suitable solvent (e.g., methanol or water) at ~1 mg/mL.
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Mass Spectrometry: Dilute the stock solution and infuse it into an ESI-HRMS instrument. Acquire spectra in both positive and negative ion modes to identify the parent ion and confirm its m/z matches the theoretical value.
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NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz). Expertise Note: DMSO-d₆ is often chosen for polar, N-H containing compounds as it slows the proton exchange rate, allowing for clearer observation of N-H signals.
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UV-Vis Spectroscopy: Perform a wavelength scan (e.g., 200-400 nm) of a dilute solution in a quartz cuvette to determine the λ_max.
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Conclusion
4,6(1H,5H)-Pyrimidinedione is a hydrophilic, polar heterocyclic compound whose chemical behavior is fundamentally dictated by a sensitive diketo-enol tautomeric equilibrium. Its computed properties suggest favorable aqueous solubility but limited passive membrane permeability, key considerations for its use as a scaffold in drug discovery. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically verify these properties, ensuring the generation of high-quality, reliable data. A thorough characterization using these spectroscopic and physical methods is an indispensable first step in unlocking the full synthetic and therapeutic potential of this versatile pyrimidine building block.
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